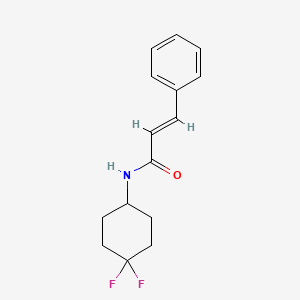

N-(4,4-difluorocyclohexyl)cinnamamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of cinnamamides, which includes “N-(4,4-difluorocyclohexyl)cinnamamide”, can be achieved from methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of the new method was studied. Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .Molecular Structure Analysis

“this compound” contains total 22 bond(s); 11 non-H bond(s), 1 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 1 six-membered ring(s) and 1 secondary amide(s) (aliphatic) .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research has delved into the synthesis and chemical properties of cinnamamide derivatives, including N-(4,4-difluorocyclohexyl)cinnamamide, highlighting their significance in organic chemistry and potential for creating compounds with various biological activities. Studies have focused on enantioselective syntheses, demonstrating the capacity to produce compounds with high purity and specificity, which is crucial for pharmaceutical applications (Meth–Cohn, Williams, & Chen, 2000), (Haj, Banik, & Jacobsen, 2019).

Pharmacological Advances and Structure-Activity Relationships

Cinnamamide derivatives, including those structurally related to this compound, have been extensively studied for their pharmacological activities. Research has explored their antidepressant, anti-inflammatory, and analgesic effects, among others. This body of work has contributed to understanding the structure-activity relationships that govern the biological activities of these compounds (Han et al., 2014), (Gaikwad, Nanduri, & Madhavi, 2019).

Catalytic and Synthetic Applications

Studies have also investigated the use of cinnamamide derivatives in catalytic processes, including their role in facilitating oxidative cyclization and coupling reactions. These findings underscore the versatility of cinnamamide derivatives in synthetic chemistry, offering efficient pathways to complex organic compounds (Zhou et al., 2014).

Material Science and Polymer Chemistry

In material science, cinnamamide derivatives have been utilized in the development of photo-responsive polymers. These applications demonstrate the potential of such compounds in creating materials with novel properties, including the ability to undergo reversible changes in response to light, which could have implications for developing smart materials and coatings (Jin, Sun, & Wu, 2011).

Antitubercular Activity

The exploration of cinnamamide derivatives for their antitubercular activity has yielded promising results, with certain compounds showing significant efficacy against Mycobacterium tuberculosis. This research highlights the potential for developing new antitubercular agents based on the cinnamamide scaffold (Patel & Telvekar, 2014).

Mécanisme D'action

Mode of Action

As a synthetic derivative, it may interact with its targets in a unique manner that enhances its biological activities . More research is required to elucidate the specific interactions between N-(4,4-difluorocyclohexyl)cinnamamide and its targets.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As a synthetic derivative, it may exhibit stronger biological activities than its parent compounds

Analyse Biochimique

Biochemical Properties

It is known that its structure is characterized by fluorine and hydroxyl functional groups These groups could potentially interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions

Cellular Effects

Given its structural similarity to other cinnamamide derivatives, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

(E)-N-(4,4-difluorocyclohexyl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F2NO/c16-15(17)10-8-13(9-11-15)18-14(19)7-6-12-4-2-1-3-5-12/h1-7,13H,8-11H2,(H,18,19)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHMYPJEDAILAQ-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C=CC2=CC=CC=C2)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC1NC(=O)/C=C/C2=CC=CC=C2)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[1,1'-bi(cyclopropane)]-1-yl}methyl)-2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide](/img/structure/B2574960.png)

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2574963.png)

![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2574964.png)

![3-(4-Ethylphenyl)-5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2574973.png)